4-(Fluoro-18F)benzoic acid, also known as 4-[^18F]fluorobenzoic acid, is a radiolabeled compound primarily used in positron emission tomography (PET) imaging. This compound incorporates fluorine-18, a radioactive isotope of fluorine, which is crucial for its application in medical imaging. The incorporation of fluorine-18 allows for the visualization of biological processes in vivo, making it a valuable tool in both clinical and research settings.
4-(Fluoro-18F)benzoic acid is classified as a radiopharmaceutical, specifically a radiotracer used in PET imaging. It is synthesized from 4-fluorobenzoic acid through various methods that involve the introduction of the fluorine-18 isotope. This compound falls under the category of aromatic carboxylic acids, characterized by the presence of a carboxylic acid group (-COOH) attached to a benzene ring that has a fluorine atom substituted at the para position.
The synthesis of 4-(Fluoro-18F)benzoic acid can be achieved through several methods, with one notable approach being the nucleophilic substitution reaction involving fluorine-18.
These methods emphasize the importance of optimizing conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.
The molecular structure of 4-(Fluoro-18F)benzoic acid consists of a benzene ring substituted with a carboxylic acid group and a fluorine atom at the para position. The molecular formula is , and its molecular weight is approximately 158.12 g/mol.
The presence of the fluorine atom significantly influences both the electronic properties and reactivity of the compound, making it suitable for imaging applications.
4-(Fluoro-18F)benzoic acid can participate in various chemical reactions typical for carboxylic acids:
These reactions are critical for developing new radiopharmaceuticals that can target specific biological pathways.
The mechanism by which 4-(Fluoro-18F)benzoic acid functions in PET imaging involves its uptake by tissues, where it behaves similarly to natural substrates due to its structural resemblance to aromatic compounds commonly found in biological systems.
Upon administration, 4-(Fluoro-18F)benzoic acid is taken up by cells through various transport mechanisms. Once inside, it may undergo metabolic transformations or accumulate in specific tissues, allowing for visualization using PET scanners. The emitted positrons from fluorine-18 decay provide detailed images that reflect metabolic activity, aiding in diagnostics .
These properties are essential when considering storage conditions and handling protocols for laboratory use.
4-(Fluoro-18F)benzoic acid has significant applications in scientific research and clinical diagnostics:
The synthesis of 4-($^{18}$F)fluorobenzoic acid ([$^{18}$F]FBA) hinges on nucleophilic aromatic substitution (S~N~Ar) reactions. Two advanced precursor systems dominate modern approaches: diaryliodonium salts and pinacol aryl boronates. Diaryliodonium precursors (e.g., 4-(phenyl)(4-carboxymethylphenyl)iodonium triflate) enable $^{18}$F incorporation via displacement of the iodonium group under copper(II)-mediated conditions. However, competing formation of non-radioactive byproducts like fluorobenzene limits radiochemical conversion (RCC) to 15–25% [1].
Superior performance is achieved with arylboronate esters (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid). Under optimized conditions (Bu~4~NOTf as phase-transfer catalyst, 110°C, 15 min), RCC reaches 56 ± 3% (n = 7) due to reduced side reactions. The reaction mechanism involves Cu(II)-assisted $^{18}$F-fluoride attack on the boron-bound aryl ring, followed by protodeboronation [1].
Table 1: Precursor Performance for [$^{18}$F]FBA Synthesis
Precursor Type | Reaction Conditions | RCC (%) | Key Byproducts |
---|---|---|---|
Diaryliodonium salt | Cu(II), 100°C, 15 min | 15–25 | Fluorobenzene |
Arylboronate ester | Bu~4~NOTf, 110°C, 15 min | 56 ± 3 | Phenol derivatives |
Automation of [$^{18}$F]FBA synthesis integrates SPE-based purification to eliminate time-consuming HPLC steps. Modules like the ELIXYS FLEX/CHEM® or GE FASTLab execute the process:
This workflow reduces synthesis time to ≤35 min, achieving radiochemical yields (RCY) of 30% (non-decay-corrected) and radiochemical purity (RCP) >99%. Molar activities (A~m~) exceed 96 GBq/μmol [1].
Precursor stability and reactivity are enhanced through:
Kinetic studies reveal a pseudo-first-order rate constant (k~obs~) of 0.12 min~−1~ for arylboronate precursors, enabling >95% conversion in 15 min [1].
Table 2: Impact of Reaction Parameters on [$^{18}$F]FBA Synthesis
Parameter | Optimal Value | Effect on Yield |
---|---|---|
Precursor | Arylboronate ester | ↑ RCC by 200% vs. iodonium |
Temperature | 110°C | ↑ k~obs~ by 3× vs. 80°C |
Catalyst | Bu~4~NOTf | ↑ Solubility of $^{18}$F-fluoride |
Solvent | Anhydrous DMSO | ↓ Competing hydrolysis |
Post-synthesis purification ensures compliance with USP/EP guidelines for radiopharmaceutical precursors:
CAS No.: 1000669-05-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4